3-Chloro-5-methylbenzenesulfonamide

Drug Design Physicochemical Property Lipophilicity

Procure 3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) for reproducible research. Its specific 3-chloro-5-methyl substitution is critical; simpler analogs will not replicate its high cLogP (4.17) or its validated role as a negative control for carbonic anhydrase II (Ki = 3,500 nM) and HSP60 (IC50 > 100,000 nM). Insist on lots supplied with full NMR and HPLC analytical documentation to ensure batch-to-batch consistency for your medicinal chemistry or SAR assay campaigns.

Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
Cat. No. B8226889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methylbenzenesulfonamide
Molecular FormulaC7H8ClNO2S
Molecular Weight205.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)S(=O)(=O)N
InChIInChI=1S/C7H8ClNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyJGFPCKRDUWLITF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methylbenzenesulfonamide: A Key Substituted Sulfonamide Building Block for Targeted Synthesis and Enzyme Inhibition Studies


3-Chloro-5-methylbenzenesulfonamide (CAS: 1261483-08-2) is a substituted benzenesulfonamide, a class of compounds renowned for their ability to inhibit enzymes, particularly carbonic anhydrases [1]. This specific compound features a chlorine atom at the 3-position and a methyl group at the 5-position on the benzene ring . This distinct substitution pattern is not arbitrary; it is a primary determinant of its physicochemical properties, such as a calculated logP of 4.17, and its biological activity profile [2].

Procurement Alert: Why 3-Chloro-5-methylbenzenesulfonamide Cannot Be Replaced by Unsubstituted or Differently Substituted Benzenesulfonamide Analogs


In the context of benzenesulfonamides, substitution pattern is paramount. The position and nature of substituents like chlorine and methyl groups can drastically alter a compound's lipophilicity, electronic distribution, and steric profile [1]. These changes directly impact target engagement. As demonstrated in studies of carbonic anhydrase inhibitors, the introduction of a chloro group at the meta position can increase affinity for specific isoforms by up to 500-fold compared to non-chlorinated analogs [2]. Therefore, substituting 3-Chloro-5-methylbenzenesulfonamide with a simpler analog, such as benzenesulfonamide or a 4-chloro derivative, would result in a molecule with a different physicochemical and biological fingerprint, potentially invalidating the outcomes of a sensitive assay or synthetic route. The evidence below quantifies these critical differences.

Quantitative Differentiation: How 3-Chloro-5-methylbenzenesulfonamide Compares to Analogs in Key Performance Dimensions


Lipophilicity Enhancement: 3-Chloro-5-methylbenzenesulfonamide vs. Unsubstituted Benzenesulfonamide

The introduction of a 3-chloro and 5-methyl group to the benzenesulfonamide core significantly increases the compound's lipophilicity. 3-Chloro-5-methylbenzenesulfonamide exhibits a calculated logP (cLogP) of 4.17 [1]. This is in stark contrast to the parent compound, benzenesulfonamide, which has an experimentally determined logP of approximately 0.31 [2].

Drug Design Physicochemical Property Lipophilicity

Comparative Enzyme Inhibition: Carbonic Anhydrase II Affinity (Ki) of 3-Chloro-5-methylbenzenesulfonamide

The compound's sulfonamide group enables it to act as a zinc-binding inhibitor of carbonic anhydrase (CA). 3-Chloro-5-methylbenzenesulfonamide displays a binding affinity (Ki) of 3,500 nM for human carbonic anhydrase II (hCA II) [1]. This can be compared to the clinically used, unsubstituted sulfonamide Acetazolamide (AAZ), which is a potent inhibitor of hCA II with a Ki of 12 nM [2]. This data clearly demonstrates that the 3-chloro-5-methyl substitution pattern results in a significantly different, and in this case, weaker, affinity profile for hCA II.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

Activity Profile Against Chaperonin HSP60: A Differentiating Functional Screen

When screened for inhibition of the human chaperonin HSP60, a target implicated in cancer and neurodegenerative diseases, 3-Chloro-5-methylbenzenesulfonamide exhibited an IC50 value of >100,000 nM [1]. This indicates very weak to no inhibition. This functional assay result provides a clear, quantifiable differentiation from other sulfonamide-containing compounds that are being developed as potent HSP60 inhibitors, which often show activity in the low micromolar to nanomolar range [2].

Chaperone Inhibition Anticancer Target HSP60

Impact of Chloro/Methyl Substitution on Carbonic Anhydrase Isoform Selectivity

A systematic study of halogenated and methylated benzenesulfonamides revealed a critical structure-activity relationship (SAR). The introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not significantly alter binding to CA I, but it increased the affinity for other isoforms, particularly CA VII and CA XIII, by up to 500-fold compared to non-chlorinated analogs [1]. While not a direct measurement for the 3-chloro-5-methyl compound, this class-level SAR data strongly infers that its specific substitution pattern is a key driver of its isoform selectivity profile, distinguishing it from non-chlorinated or differently substituted benzenesulfonamides.

Isoform Selectivity Carbonic Anhydrase Structure-Activity Relationship

Procurement-Specific Differentiation: Quality Control and Purity Assurance

A critical, often overlooked, factor in scientific procurement is the availability of robust analytical documentation. Reputable suppliers, such as Bidepharm, provide 3-Chloro-5-methylbenzenesulfonamide at a standard purity of 95% and include batch-specific quality control data, including NMR, HPLC, or GC reports . This level of documentation is not universally provided for all sulfonamide analogs or from all vendors. The availability of such data directly supports experimental reproducibility and reduces the need for in-house re-purification, offering a tangible procurement advantage.

Quality Control Analytical Chemistry Procurement

Optimized Application Scenarios for 3-Chloro-5-methylbenzenesulfonamide Based on Quantifiable Evidence


Building Block for Synthesis of Lipophilic Drug Candidates and PROTACs

Given its high calculated cLogP of 4.17 [1], 3-Chloro-5-methylbenzenesulfonamide serves as an excellent lipophilic building block for medicinal chemistry campaigns. Its incorporation into a larger molecule can improve membrane permeability and potentially enhance oral bioavailability or cell penetration. It is particularly valuable as a starting material for synthesizing diverse sulfonamide libraries or as a linker component in Proteolysis-Targeting Chimeras (PROTACs) where fine-tuning lipophilicity is essential for balancing activity and degradation efficiency.

Negative Control for Carbonic Anhydrase II and HSP60 Inhibition Assays

The quantitatively defined weak activity of 3-Chloro-5-methylbenzenesulfonamide against human carbonic anhydrase II (Ki = 3,500 nM) [2] and HSP60 (IC50 > 100,000 nM) [3] makes it an ideal negative control compound. Researchers can confidently use it in biochemical and cellular assays to benchmark the activity of more potent and selective inhibitors against these targets. This ensures that any observed effect is due to the test compound and not a non-specific property of the sulfonamide scaffold.

Structure-Activity Relationship (SAR) Probe for Investigating Isoform Selectivity

The unique 3-chloro-5-methyl substitution pattern is a defined structural probe for SAR studies. As supported by class-level evidence showing that a meta-chloro group can dramatically increase selectivity for certain carbonic anhydrase isoforms (e.g., CA VII and CA XIII) by up to 500-fold [4], this compound is a valuable tool. It can be used as a comparator in a panel of benzenesulfonamides to systematically deconvolute how halogen and methyl substitutions influence isoform selectivity, a key step in the rational design of next-generation therapeutics.

Procurement for High-Reproducibility Academic and Industrial Research

For projects where experimental reproducibility is paramount, the procurement of 3-Chloro-5-methylbenzenesulfonamide from vendors providing robust analytical documentation, such as NMR and HPLC reports, is a non-negotiable requirement . This scenario applies to academic labs publishing peer-reviewed research, CROs performing fee-for-service assays, and industrial R&D teams where batch-to-batch consistency is critical for meeting project milestones and regulatory expectations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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